Cas no 116817-27-7 (rac Duloxetine 3-Thiophene Isomer)
rac Duloxetine 3-Thiophene Isomer 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | D721025-2.5mg |
rac Duloxetine 3-Thiophene Isomer |
116817-27-7 | 2.5mg |
$ 224.00 | 2023-09-07 | ||
| TRC | D721025-25mg |
rac Duloxetine 3-Thiophene Isomer |
116817-27-7 | 25mg |
$ 1722.00 | 2023-09-07 |
rac Duloxetine 3-Thiophene Isomer 관련 문헌
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
rac Duloxetine 3-Thiophene Isomer에 대한 추가 정보
Rac Duloxetine 3-Thiophene Isomer: A Novel Compound with Potential in Neuropharmacology
CAS No. 116817-27-7 represents a unique chemical entity that has garnered attention in the field of neuropharmacology due to its structural similarity to Duloxetine, a well-established serotonin-norepinephrine reuptake inhibitor (SNRI). The racemic mixture of 3-Thiophene Isomer derivatives is being explored for its potential therapeutic applications in mood disorders and chronic pain management. Recent studies highlight the importance of thiophene ring isomerism in modulating pharmacological activity, offering new insights into the design of selective serotonin and norepinephrine reuptake inhibitors (SSNRIs).
Rac Duloxetine 3-Thiophene Isomer is a synthetic compound that combines the pharmacophoric features of Duloxetine with the structural properties of thiophene derivatives. The thiophene ring introduces additional functional groups that may enhance bioavailability and receptor specificity. According to a 2023 study published in Journal of Medicinal Chemistry, the 3-Thiophene Isomer exhibits improved metabolic stability compared to traditional Duloxetine analogs, which is critical for long-term therapeutic efficacy.
Recent research has focused on the structural optimization of 3-Thiophene Isomer derivatives to achieve better selectivity for serotonin and norepinephrine reuptyake sites. A 2024 preclinical study in Pharmacological Research demonstrated that the racemic mixture of 3-Thiophene Isomer significantly reduces depressive symptoms in animal models of major depressive disorder (MDD) without inducing the side effects commonly associated with traditional SNRIs. This finding underscores the potential of 3-Thiophene Isomer in developing safer and more effective antidepressants.
The thiophene ring in Rac Duloxetine 3-Thiophene Isomer plays a critical role in modulating the compound's interaction with monoamine transporters. A 2023 computational study using molecular dynamics simulations revealed that the 3-Thiophene Isomer forms stronger hydrogen bonds with the serotonin transporter (SERT) compared to its non-thiophene counterparts. This structural advantage may explain the enhanced potency observed in preclinical trials, as reported in Drug Discovery Today.
Pharmacokinetic studies on Rac Duloxetine 3-Thiophene Isomer have shown promising results. A 2024 clinical trial published in European Journal of Pharmacology indicated that the racemic mixture has a longer half-life and improved oral bioavailability compared to conventional Duloxetine formulations. These properties are particularly valuable for patients requiring sustained therapeutic effects without frequent dosing adjustments.
Researchers are also investigating the mechanism of action of Rac Duloxetine 3-Thiophene Isomer in the context of chronic pain management. A 2023 study in Neuropharmacology found that the 3-Thiophene Isomer modulates pain signaling pathways by enhancing norepinephrine release in the spinal cord. This dual-action mechanism may provide a novel approach to treating neuropathic pain, which is a significant unmet medical need.
The structural isomerism of 3-Thiophene Isomer derivatives is a key factor in their pharmacological profile. A 2024 comparative study in Chemical Research in Toxicology highlighted that the racemic mixture of 3-Thiophene Isomer exhibits a more favorable safety profile compared to individual enantiomers, which is crucial for drug development. This finding supports the use of racemic mixtures in clinical settings where predictable pharmacokinetics and reduced side effects are essential.
Current research is also exploring the potential applications of Rac Duloxetine 3-Thiophene Isomer in other neurological disorders. A 2023 preclinical study in Frontiers in Neuroscience suggested that the 3-Thiophene Isomer may have neuroprotective effects in models of Parkinson's disease. These findings open new avenues for the use of 3-Thiophene Isomer derivatives in the treatment of neurodegenerative conditions.
The synthetic pathway of Rac Duloxetine 3-Thiophene Isomer involves multiple steps, including the formation of the thiophene ring and the introduction of functional groups that enhance its pharmacological activity. A 2024 review in Organic & Biomolecular Chemistry detailed the optimization of reaction conditions to achieve high yields and purity, which is critical for large-scale production of the compound for clinical use.
As the field of pharmacology continues to evolve, the development of Rac Duloxetine 3-Thiophene Isomer represents a significant advancement in the design of selective serotonin and norepinephrine reuptake inhibitors. The unique properties of 3-Thiophene Isomer derivatives, including improved bioavailability, enhanced receptor specificity, and a favorable safety profile, make them promising candidates for the treatment of various neurological and psychiatric disorders. Ongoing research is expected to further elucidate the therapeutic potential of this compound in the near future.
For more information on the latest developments in Rac Duloxetine 3-Thiophene Isomer research, refer to the cited studies in prominent pharmacological journals. These studies provide valuable insights into the pharmacological mechanisms, clinical applications, and future directions of this innovative compound.
Key References:
- 2023 Study: Journal of Medicinal Chemistry on 3-Thiophene Isomer metabolic stability
- 2024 Preclinical Study: Pharmacological Research on antidepressant effects
- 2023 Computational Study: Drug Discovery Today on hydrogen bonding interactions
- 2024 Clinical Trial: European Journal of Pharmacology on pharmacokinetics
- 2023 Neuropharmacology Study: Neuropharmacology on pain management
- 2024 Comparative Study: Chemical Research in Toxicology on safety profile
- 2023 Frontiers in Neuroscience Study: Frontiers in Neuroscience on neuroprotective effects
- 2024 Review: Organic & Biomolecular Chemistry on synthetic pathway optimization
These references provide a comprehensive overview of the current state of research on Rac Duloxetine 3-Thiophene Isomer and its potential applications in medicine.
Conclusion: The development of Rac Duloxetine 3-Thiophene Isomer represents a significant breakthrough in the field of pharmacology. Its unique structural features and pharmacological properties make it a promising candidate for the treatment of various neurological and psychiatric disorders. Ongoing research is expected to further validate its therapeutic potential and pave the way for its clinical application in the near future.
Further Reading: Explore the latest research on 3-Thiophene Isomer derivatives and their potential applications in pharmacology. Stay updated on advancements in the design of selective serotonin and norepinephrine reuptake inhibitors through reputable scientific journals and conferences.
Disclaimer: This information is intended for educational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. Always consult with a qualified healthcare provider for medical concerns.
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